
(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide is a chemical compound with the molecular formula C21H37BrNP. It is a phosphonium salt that features a cyanoethyl group and three cyclohexyl groups attached to the phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)(tricyclohexyl)phosphanium bromide typically involves the reaction of tricyclohexylphosphine with 2-bromoacetonitrile. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction Reactions: The cyano group can be reduced to primary amines under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed for the reduction of the cyano group.
Major Products Formed
Substitution Reactions: Products include substituted phosphonium salts.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include primary amines.
科学研究应用
(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of (2-Cyanoethyl)(tricyclohexyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanoethyl group can participate in nucleophilic addition or substitution reactions, while the tricyclohexylphosphine moiety can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the phosphorus atom.
相似化合物的比较
Similar Compounds
(2-Cyanoethyl)triphenylphosphonium bromide: Similar structure but with phenyl groups instead of cyclohexyl groups.
(2-Cyanoethyl)triethylphosphonium bromide: Similar structure but with ethyl groups instead of cyclohexyl groups.
(2-Cyanoethyl)tributylphosphonium bromide: Similar structure but with butyl groups instead of cyclohexyl groups.
Uniqueness
(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide is unique due to the presence of bulky cyclohexyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in reactions where steric effects play a crucial role in determining the outcome.
属性
CAS 编号 |
670272-41-0 |
|---|---|
分子式 |
C21H37BrNP |
分子量 |
414.4 g/mol |
IUPAC 名称 |
2-cyanoethyl(tricyclohexyl)phosphanium;bromide |
InChI |
InChI=1S/C21H37NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h19-21H,1-16,18H2;1H/q+1;/p-1 |
InChI 键 |
NNUXBKIFUREYRT-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)[P+](CCC#N)(C2CCCCC2)C3CCCCC3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


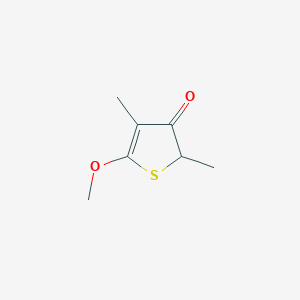
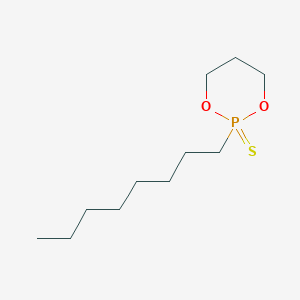
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)



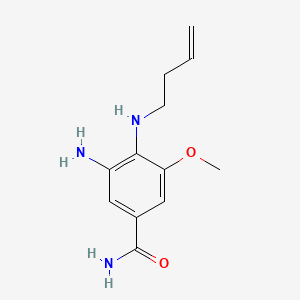
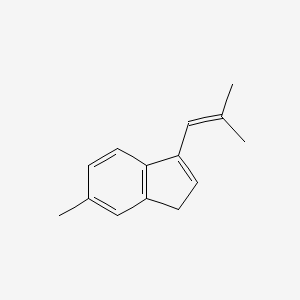
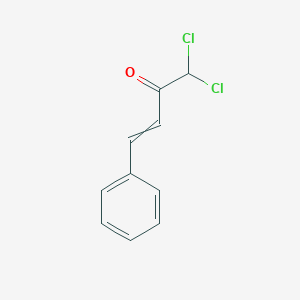
![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
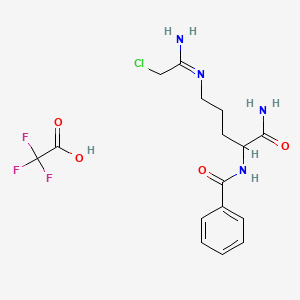
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)

